molecular formula C12H9N3O B303297 3-aminobenzo[g]quinoxalin-2(1H)-one

3-aminobenzo[g]quinoxalin-2(1H)-one

Cat. No.: B303297
M. Wt: 211.22 g/mol
InChI Key: GWHZWPHANZRJDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-aminobenzo[g]quinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by its fused ring structure, which includes a benzene ring and a quinoxaline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-aminobenzo[g]quinoxalin-2(1H)-one typically involves the functionalization of quinoxalin-2-one derivatives. One common method is the transition metal-free C-3 functionalization, which has emerged as a sustainable protocol. This method involves the construction of C–C, C–N, C–P, C–S, and C–O bonds via C–H functionalization . Another approach is the direct functionalization with alkanes using di-tert-butyl peroxide as an alkoxyl radical mediator .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the shift towards metal-free methodologies suggests a trend towards more environmentally benign synthetic routes, which could be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-aminobenzo[g]quinoxalin-2(1H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include 3-acylated quinoxalin-2-ones, alkylated derivatives, and various substituted quinoxalin-2-ones .

Mechanism of Action

The mechanism of action of 3-aminobenzo[g]quinoxalin-2(1H)-one involves its interaction with molecular targets through its functional groups. . The pathways involved often include signal transduction pathways and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-aminobenzo[g]quinoxalin-2(1H)-one is unique due to its specific functionalization at the C-3 position, which allows for a wide range of chemical modifications and biological interactions. This makes it a versatile scaffold for drug development and other applications .

Properties

Molecular Formula

C12H9N3O

Molecular Weight

211.22 g/mol

IUPAC Name

3-amino-1H-benzo[g]quinoxalin-2-one

InChI

InChI=1S/C12H9N3O/c13-11-12(16)15-10-6-8-4-2-1-3-7(8)5-9(10)14-11/h1-6H,(H2,13,14)(H,15,16)

InChI Key

GWHZWPHANZRJDN-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C3C(=CC2=C1)NC(=O)C(=N3)N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)NC(=O)C(=N3)N

Origin of Product

United States

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